molecular formula C11H10N2O4 B2809851 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid CAS No. 446830-63-3

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2809851
CAS No.: 446830-63-3
M. Wt: 234.211
InChI Key: OEEFADFZZDUNDL-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indole precursor followed by carboxylation and ethylation reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions include aminoindole derivatives, halogenated indoles, and other substituted indole compounds.

Scientific Research Applications

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-Ethyl-5-nitro-1H-indole-2-carboxylic acid include other indole derivatives such as:

  • 5-Nitroindole-2-carboxylic acid
  • 3-Ethylindole-2-carboxylic acid
  • 5-Nitroindole-3-carboxylic acid

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The unique combination of the ethyl and nitro groups in this compound imparts distinct properties that make it a valuable compound for research and industrial applications .

Biological Activity

3-Ethyl-5-nitro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H10_{10}N2_2O4_4. The structure features a nitro group and a carboxylic acid functional group attached to the indole ring, which contributes to its reactivity and biological properties.

Indole derivatives, including this compound, interact with various biological targets, influencing numerous cellular pathways. Key mechanisms include:

  • Receptor Binding : The compound exhibits high affinity for several receptors, which modulates cellular functions.
  • Biochemical Pathways : It influences pathways associated with apoptosis, inflammation, and microbial resistance, making it a candidate for therapeutic applications .

Biological Activities

Research indicates that this compound possesses significant biological activities:

  • Antimicrobial Activity : Exhibits efficacy against various bacterial strains, potentially serving as an antimicrobial agent.
  • Anticancer Properties : Studies suggest it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-HIV Activity : The compound has shown promise as an integrase inhibitor in HIV research, with IC50_{50} values indicating moderate effectiveness in preventing viral replication .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of indole derivatives, including this compound. The compound demonstrated an IC50_{50} value of 32.37 µM against HIV integrase, indicating potential as a therapeutic agent in HIV treatment .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the cytotoxicity of various indole compounds against cancer cell lines. The results indicated that modifications at the C3 position of the indole core significantly enhanced anticancer activity. For example, derivatives with specific substituents exhibited IC50_{50} values ranging from 10.06 to 15.70 µM, demonstrating improved efficacy over the parent compound .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-HIVInhibits integrase with IC50_{50} = 32.37 µM

Table 2: Structure-Activity Relationship (SAR)

CompoundModificationIC50_{50} (µM)Activity Description
Parent CompoundNone32.37Moderate anti-HIV activity
Derivative 4aC3 - Methoxyphenyl10.06Enhanced antiviral activity
Derivative 4bC3 - Methoxyphenyl15.70Improved cytotoxicity

Properties

IUPAC Name

3-ethyl-5-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-7-8-5-6(13(16)17)3-4-9(8)12-10(7)11(14)15/h3-5,12H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEFADFZZDUNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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